molecular formula C10H11NO B178571 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one CAS No. 19194-52-6

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Cat. No.: B178571
CAS No.: 19194-52-6
M. Wt: 161.2 g/mol
InChI Key: FPFPRYFTNAYPPR-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one is a chemical compound with the CAS Number: 19194-52-6 . It has a molecular weight of 161.2 and is a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.2 and is stored at room temperature .

Scientific Research Applications

Versatile Synthesis Routes

A significant application of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one in scientific research lies in its synthesis. Deniau and Enders (2002) have outlined a versatile synthetic route for 2-dimethylamino-3-alkyl and arylmethylene-2,3-dihydro-1H-isoindol-1-ones, emphasizing a three-step sequence including deprotonation, alkylation, and acidic treatment-induced elimination reaction (Deniau & Enders, 2002).

Synthesis and Derivative Formation

Kobayashi et al. (2010) developed a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives. This method involves the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide, showcasing the compound's versatility in forming structurally diverse derivatives (Kobayashi et al., 2010).

Alkylation in Phase-Transfer Catalyst System

Sato et al. (1986) demonstrated the synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones by selectively alkylating 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones in a phase-transfer catalyst system, highlighting a specific application in catalyst-based synthesis processes (Sato et al., 1986).

Alkylation of Benzotriazolyl Substituted N-Dimethylamino-phthalimidine

Deniau and Enders (2001) described a convenient and versatile synthesis of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones (isoindolinones) using sequential metalation, alkylation alpha to nitrogen, and C,N-deprotection from 3-benzotriazolyl-2-dimethylamino-phthalimidine (Deniau & Enders, 2001).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFPRYFTNAYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
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2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Reactant of Route 5
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Reactant of Route 6
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
Customer
Q & A

Q1: What is a novel synthetic route to produce 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones?

A1: A recent study [, ] describes a novel and efficient method for synthesizing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. This method utilizes readily available N-alkyl(or aryl)-2-(1-methylethen-1-yl)benzamides as starting materials and employs a hydriodic acid (HI) mediated cyclization reaction in acetonitrile (MeCN) at room temperature. [] This approach offers a straightforward and accessible route to these valuable compounds.

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